Ethyl 3-bromo-5-(chlorosulfonyl)benzoate
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Overview
Description
Ethyl 3-bromo-5-(chlorosulfonyl)benzoate is a useful research compound. Its molecular formula is C9H8BrClO4S and its molecular weight is 327.57. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-(chlorosulfonyl)benzoate can be synthesized through a multi-step process involving the bromination and chlorosulfonation of benzoic acid derivatives. The typical synthetic route involves the following steps:
Bromination: Benzoic acid is brominated using bromine or a brominating agent to introduce a bromine atom at the 3-position of the aromatic ring.
Chlorosulfonation: The brominated benzoic acid derivative is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.
Esterification: The resulting 3-bromo-5-(chlorosulfonyl)benzoic acid is esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorosulfonyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation: The ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 3-bromo-5-(chlorosulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-(chlorosulfonyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 3-bromo-5-(chlorosulfonyl)benzoate can be compared with other similar compounds such as:
- Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
- Ethyl 3-bromo-5-(methylsulfonyl)benzoate
- Ethyl 3-chloro-5-(chlorosulfonyl)benzoate
Uniqueness
This compound is unique due to the specific positioning of the bromine and chlorosulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
ethyl 3-bromo-5-chlorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGKJWCNQBKXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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